molecular formula C17H25N3O5S B10989009 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-methoxyphenyl)-L-valinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-methoxyphenyl)-L-valinamide

Cat. No.: B10989009
M. Wt: 383.5 g/mol
InChI Key: ICCSOWJETUPDKE-CVRLYYSRSA-N
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Description

The compound (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a methoxyphenyl group, and a butanamide backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the methoxyphenyl group, and the coupling of these intermediates with the butanamide backbone. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE: can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE include:

Uniqueness

What sets (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(2-METHOXYPHENYL)-3-METHYLBUTANAMIDE apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-methoxyphenyl)-3-methylbutanamide

InChI

InChI=1S/C17H25N3O5S/c1-11(2)15(16(21)19-13-6-4-5-7-14(13)25-3)20-17(22)18-12-8-9-26(23,24)10-12/h4-7,11-12,15H,8-10H2,1-3H3,(H,19,21)(H2,18,20,22)/t12?,15-/m0/s1

InChI Key

ICCSOWJETUPDKE-CVRLYYSRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1OC)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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